molecular formula C15H18N4O2S2 B5412389 N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-4-(4-morpholinylmethyl)benzamide

N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-4-(4-morpholinylmethyl)benzamide

Cat. No.: B5412389
M. Wt: 350.5 g/mol
InChI Key: MULVTLWHRIHYNB-UHFFFAOYSA-N
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Description

“N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-4-(4-morpholinylmethyl)benzamide” is a compound that contains a 1,3,4-thiadiazole moiety . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .


Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . The 1,3,4-thiadiazole moiety is known for its strong aromaticity, which is responsible for providing low toxicity and great in vivo stability .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s worth noting that 1,3,4-thiadiazole derivatives have been used in the synthesis of various compounds with antimicrobial properties .

Safety and Hazards

While specific safety and hazard information for “N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-4-(4-morpholinylmethyl)benzamide” is not available, it’s worth noting that 1,3,4-thiadiazole derivatives are generally known for their low toxicity .

Future Directions

The future directions for “N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-4-(4-morpholinylmethyl)benzamide” and similar compounds could involve further exploration of their potential biological activities. Given the wide range of activities exhibited by 1,3,4-thiadiazole derivatives, there is potential for the development of new therapeutic agents .

Properties

IUPAC Name

N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-4-(morpholin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S2/c1-22-15-18-17-14(23-15)16-13(20)12-4-2-11(3-5-12)10-19-6-8-21-9-7-19/h2-5H,6-10H2,1H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULVTLWHRIHYNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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